3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid 3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 313514-01-1
VCID: VC7428465
InChI: InChI=1S/C6H7NO2S2/c1-3-4(5(8)9)11-6(10)7(3)2/h1-2H3,(H,8,9)
SMILES: CC1=C(SC(=S)N1C)C(=O)O
Molecular Formula: C6H7NO2S2
Molecular Weight: 189.25

3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid

CAS No.: 313514-01-1

Cat. No.: VC7428465

Molecular Formula: C6H7NO2S2

Molecular Weight: 189.25

* For research use only. Not for human or veterinary use.

3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid - 313514-01-1

Specification

CAS No. 313514-01-1
Molecular Formula C6H7NO2S2
Molecular Weight 189.25
IUPAC Name 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C6H7NO2S2/c1-3-4(5(8)9)11-6(10)7(3)2/h1-2H3,(H,8,9)
Standard InChI Key IKGSETBXWVRKLQ-UHFFFAOYSA-N
SMILES CC1=C(SC(=S)N1C)C(=O)O

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

Table 1 summarizes key properties derived from PubChem and experimental studies :

PropertyValue
Molecular formulaC₇H₇NO₂S₂
Molecular weight189.3 g/mol
Melting pointNot reported (decomposes)
SolubilityPartially soluble in polar solvents
pKa (carboxylic acid)~2.5 (estimated)

The carboxylic acid group dominates solubility behavior, while the thioxo moiety contributes to UV-Vis absorption maxima near 280 nm in ethanol .

Synthesis and Derivative Formation

Core Synthesis Pathways

The parent compound is typically synthesized via cyclocondensation reactions. A representative route involves:

  • Ethyl ester precursor formation: Reacting thiourea derivatives with α-halo ketones to form 2-iminothiazolidin-4-one intermediates.

  • Hydrolysis and methylation: Acidic hydrolysis of the ester followed by N-methylation using dimethyl sulfate .

For example, Eliazyan et al. (2013) synthesized 2-arylsulfonylimino-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylic acid ethyl esters (e.g., 1a) through potassium hydroxide-mediated cyclization, achieving yields >80% . Subsequent hydrazinolysis of these esters produced hydrazide derivatives (2a–c), critical intermediates for heterocyclization.

Functionalization Strategies

The carboxylic acid and thioxo groups enable diverse derivatization:

  • Hydrazide formation: Reaction with hydrazine hydrate yields hydrazides, which undergo cyclization with CS₂/KOH to form oxadiazole-thiazole hybrids (3a–c) .

  • Alkylation: Methylation at the endocyclic nitrogen (confirmed by X-ray crystallography) produces S-alkylated derivatives with enhanced lipophilicity .

Table 2 illustrates derivative classes and their biological activities :

Derivative ClassExample StructurePlant Growth Activity
Oxadiazolylthiazoles3a (R = Ph)Stimulates root elongation by 40%
S-Alkylated analogs4a (SCH₃)Enhanced foliar uptake

Structural Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR: Methyl groups at δ 2.50–3.60 ppm; thiazole protons as singlets near δ 7.50–7.90 ppm .

  • ¹³C NMR: Carboxylic carbon at δ 167–172 ppm; thioxo carbon at δ 180–185 ppm .

  • IR: Strong bands for C=O (1700 cm⁻¹) and C=S (1250 cm⁻¹) .

X-Ray Crystallography

A methyl-substituted derivative (1a) crystallizes in the monoclinic space group P2₁/c, with bond lengths confirming delocalization in the thiazole ring (C2–N1 = 1.31 Å, C2–S1 = 1.65 Å) . The dihedral angle between the thiazole and aryl sulfonyl groups is 85.3°, indicating minimal conjugation between rings.

Biological and Agricultural Applications

Plant Growth Stimulation

Derivatives of 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid exhibit auxin-like activity. In Triticum aestivum trials, compound 3a increased root biomass by 35% compared to controls . The mechanism may involve modulation of nitric oxide signaling pathways, though proteomic studies are ongoing.

Structure-Activity Relationships

  • Electron-withdrawing groups (e.g., 4-Cl in 4b) enhance phloem mobility.

  • Methylsulfanyl substituents (e.g., 4a) improve foliar adhesion and rainfastness.

Stability and Environmental Considerations

The compound undergoes photodegradation in aqueous media (t₁/₂ = 48 h under UV light), producing nontoxic sulfonic acid byproducts. Soil adsorption studies indicate moderate mobility (Koc = 150–200 mL/g), necessitating formulation with adjuvants for field applications .

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